Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-
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Overview
Description
Ethanol, 2-[(3-chlorobicyclo[321]oct-3-en-2-yl)oxy]- is a chemical compound with a unique bicyclic structure It contains a chlorine atom and an oxygen atom, making it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chlorobicyclo[3.2.1]-3-octen-2-ol, a precursor to Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-, can be achieved through several synthetic routes . One method involves esterifying 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves reacting 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of strong alkalis and specific reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of new compounds with varying functional groups.
Scientific Research Applications
Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]- has several scientific research applications, including:
Biology: Its unique structure makes it a subject of interest for studying biological interactions and potential therapeutic uses.
Medicine: The compound’s potential pharmaceutical applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol: A closely related compound with similar structural features.
3-Chlorobicyclo[3.2.1]oct-2-ene: Another similar compound with a slightly different structure.
Uniqueness
Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]- stands out due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it a valuable compound for various research and industrial applications, offering distinct properties compared to its similar counterparts.
Properties
CAS No. |
61692-16-8 |
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Molecular Formula |
C10H15ClO2 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-[(3-chloro-2-bicyclo[3.2.1]oct-3-enyl)oxy]ethanol |
InChI |
InChI=1S/C10H15ClO2/c11-9-6-7-1-2-8(5-7)10(9)13-4-3-12/h6-8,10,12H,1-5H2 |
InChI Key |
UDCOUNQBMMORDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2OCCO)Cl |
Origin of Product |
United States |
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